[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid
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Overview
Description
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid is an organic compound that belongs to the class of acetic acid derivatives It is characterized by the presence of a sulfanyl group attached to the acetic acid moiety and an amido group linked to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid typically involves the following steps:
Formation of the Amido Group: The initial step involves the reaction of 4-methylphenylacetic acid with an appropriate amine to form the amido group. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the intermediate product with a thiol reagent under basic conditions. Common bases used in this reaction include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivative
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding mechanisms.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The amido group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparison with Similar Compounds
Similar Compounds
- ({4-[2-(2-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid
- ({4-[2-(4-methylphenyl)acetamido]phenyl}sulfonyl)acetic acid
- ({4-[2-(4-methylphenyl)acetamido]phenyl}thio)acetic acid
Uniqueness
({4-[2-(4-methylphenyl)acetamido]phenyl}sulfanyl)acetic acid is unique due to the presence of both the sulfanyl and amido groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[4-[[2-(4-methylphenyl)acetyl]amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C17H17NO3S/c1-12-2-4-13(5-3-12)10-16(19)18-14-6-8-15(9-7-14)22-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
UGDPQQXYEKUXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)SCC(=O)O |
Origin of Product |
United States |
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